p-Menth-4(8)-en-3-one

Vue d'ensemble

Description

La Pseudothymidine, également connue sous le nom de 5-Méthyl-2’-Désoxypseudouridine, est un analogue C-nucléoside de la thymidine. Elle se caractérise par une liaison carbone-carbone entre le sucre et la base, ce qui la distingue du nucléoside naturel thymidine. Cette structure unique fait de la pseudothymidine un sujet d'intérêt pour la recherche, en particulier dans les domaines de la chimie des acides nucléiques et de la biologie moléculaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La pseudothymidine peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'utilisation de la thymidine comme matière première, qui subit une série de transformations chimiques pour remplacer la liaison glycosidique par une liaison carbone-carbone. Ce processus implique généralement l'utilisation d'acides et de bases forts, ainsi que de catalyseurs spécifiques pour faciliter la réaction .

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle détaillées de la pseudothymidine ne soient pas largement documentées, la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire. Le processus impliquerait probablement des réacteurs chimiques à grande échelle, un contrôle précis des conditions de réaction et des étapes de purification pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

La pseudothymidine subit diverses réactions chimiques, notamment :

Oxydation : La pseudothymidine peut être oxydée dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au nucléoside.

Substitution : La pseudothymidine peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants forts comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des niveaux de pH et la présence de catalyseurs pour garantir la spécificité et l'efficacité .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le nucléoside .

Applications de la Recherche Scientifique

La pseudothymidine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme sonde pour étudier les propriétés conformationnelles des nucléosides et des nucléotides.

Biologie : La pseudothymidine est incorporée dans les brins d'ADN pour étudier les effets des nucléosides modifiés sur la structure et la fonction de l'ADN.

Médecine : La recherche sur les applications thérapeutiques potentielles de la pseudothymidine comprend son utilisation dans des études antivirales et anticancéreuses.

Mécanisme d'Action

La pseudothymidine exerce ses effets en étant incorporée dans les brins d'ADN pendant la réplication. Sa structure unique lui permet de s'apparier à l'adénine, de manière similaire à la thymidine, mais avec des propriétés conformationnelles différentes. Cela peut affecter la stabilité et la fonction du brin d'ADN, faisant de la pseudothymidine un outil précieux pour étudier l'activité et la fidélité de l'ADN polymérase .

Applications De Recherche Scientifique

Chemical Properties and Structure

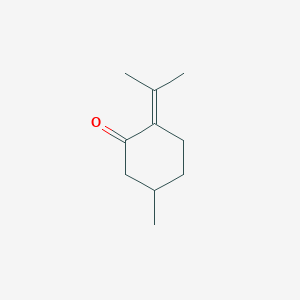

p-Menth-4(8)-en-3-one is characterized by a p-menthane backbone, specifically a cyclohexanone structure with a methyl group at position 5 and a propan-2-ylidene group at position 4(8). Its chemical formula is , and it has been studied for its unique chemical reactivity and properties.

Chemistry

In chemistry, this compound serves as a valuable probe for studying the conformational properties of nucleosides and nucleotides. Its reactivity with cationic initiators allows researchers to explore oligomerization processes, contributing to the understanding of polymer chemistry and material science.

Biology

Recent studies have highlighted the biological activities of this compound, particularly its antioxidant and antimicrobial properties. For instance, essential oils containing this compound demonstrated significant antioxidant activity, with percentages reaching up to 93.97% in DPPH radical scavenging assays . Moreover, it has shown antimicrobial efficacy against various fungi and bacteria, making it a candidate for natural preservative applications in food and pharmaceuticals .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Aspergillus niger | 0.09% | 0.2% |

| Penicillium digitatum | 0.1% | 0.5% |

| Candida albicans | 0.1% | 0.5% |

Medicine

In medical research, this compound is being investigated for its potential therapeutic applications. Studies have explored its use in antiviral and anticancer therapies due to its ability to interact with biological targets through molecular docking studies . The compound's hepatotoxicity has also been examined, particularly its metabolic pathways involving cytochrome P450 enzymes .

Industrial Applications

This compound is utilized in various industrial sectors due to its aroma and flavor properties. It has been historically employed as a food additive and fragrance component in cosmetics and personal care products. Furthermore, its potential use in synthetic biology for developing biotechnological tools is an area of active research.

Case Study 1: Antioxidant Properties of MSEO

A study on the essential oil extracted from Mentha subtomentella, which contains high levels of this compound, demonstrated significant antioxidant activity comparable to ascorbic acid . The research highlighted the potential of this essential oil in food preservation and health supplements.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. The findings indicated that while fungi were more susceptible to the essential oil's effects, bacteria displayed varying degrees of resistance . This underscores the compound's potential as a natural antimicrobial agent.

Mécanisme D'action

Pseudothymidine exerts its effects by being incorporated into DNA strands during replication. Its unique structure allows it to pair with adenine, similar to thymidine, but with different conformational properties. This can affect the stability and function of the DNA strand, making pseudothymidine a valuable tool for studying DNA polymerase activity and fidelity .

Comparaison Avec Des Composés Similaires

Composés Similaires

Thymidine : Le nucléoside naturel sur lequel la pseudothymidine est modelée.

Pseudouridine : Un autre analogue C-nucléoside, mais de l'uridine au lieu de la thymidine.

2-Thiothymidine : Une thymidine modifiée avec un atome de soufre remplaçant l'oxygène dans la base.

Unicité

L'unicité de la pseudothymidine réside dans sa liaison carbone-carbone entre le sucre et la base, qui confère des propriétés conformationnelles différentes par rapport aux nucléosides naturels. Cela en fait un outil précieux pour sonder les aspects structurels et fonctionnels des acides nucléiques .

Activité Biologique

p-Menth-4(8)-en-3-one, commonly known as piperitone, is a monoterpenoid with significant biological activity. It is primarily derived from various essential oils, particularly those of mint species. This compound has garnered attention for its diverse pharmacological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure

This compound has the molecular formula and features a cyclohexanone structure with a methyl group at position 5 and a propan-2-ylidene group at position 4(8) . Its structural characteristics contribute to its biological activities.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. Molecular docking studies have indicated strong binding affinities to glutathione reductase, an enzyme crucial for maintaining redox homeostasis in cells. The binding energy scores for this compound ranged between −6.3 to −6.7 kcal/mol, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Binding Affinities of this compound and Related Compounds

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -6.3 to -6.7 |

| Butylated Hydroxytoluene | -6.3 |

| Caryophyllene | -6.7 |

| Salvianolic Acid H | -8.5 |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria and fungi by disrupting key metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of piperitone against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a natural antimicrobial agent .

Toxicological Profile

Despite its beneficial properties, the safety profile of this compound must be considered. Research indicates that high doses may lead to hepatotoxicity, particularly when derived from sources like pennyroyal oil which contains high levels of pulegone. Ingestion of large amounts can result in severe toxicity characterized by hepatic necrosis and other systemic effects .

Table 2: Toxicity Data from Case Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Anderson et al., 1996 | >250 | Death due to hepatic necrosis |

| Gordon et al., 1982 | 400 | Decreased liver function markers |

| Madyastha & Raj, 1994 | 100 | Increased serum ALAT |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : By inhibiting glutathione reductase, it helps maintain cellular antioxidant defenses.

- Antimicrobial Mechanism : It disrupts the folate synthesis pathway in bacteria by inhibiting dihydrofolate reductase (DHFR), leading to impaired bacterial growth .

- Fungal Inhibition : The compound also shows potential against fungal pathogens by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

Q & A

Q. Basic: What spectroscopic methods are recommended for identifying and assessing the purity of p-Menth-4(8)-en-3-one in essential oils?

Methodological Answer:

- Step 1: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile components. Reference retention indices and mass spectra libraries (e.g., NIST) for this compound (CAS 3391-90-0) .

- Step 2: Confirm enantiomeric purity via Chiral Chromatography or NMR spectroscopy , as stereoisomers like (R)- and (S)-pulegone may exhibit distinct bioactivities .

- Step 3: Quantify purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–230 nm, comparing against certified reference standards .

Q. Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Protocol 1: Use fume hoods and personal protective equipment (PPE) —nitrile gloves, lab coats, and safety goggles—to prevent dermal/ocular exposure. Avoid inhalation due to potential respiratory irritation .

- Protocol 2: Store in airtight, amber glass containers at 2–8°C to prevent oxidation and volatilization. Label containers with CAS 3391-90-0 and hazard symbols .

- Protocol 3: In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Q. Basic: Which extraction methods optimize yield of this compound from Mentha pulegium?

Methodological Answer:

- Method 1: Hydrodistillation (Clevenger apparatus) at 100°C for 3–4 hours yields ~36% this compound, as shown in GC-MS analyses of Algerian M. pulegium .

- Method 2: Supercritical CO₂ Extraction (40°C, 10 MPa) improves selectivity for oxygenated monoterpenes, reducing co-extraction of non-target hydrocarbons .

- Consideration: Pre-dry plant material to 10–15% moisture content to enhance terpene release .

Q. Advanced: How can researchers design experiments to evaluate the antifungal efficacy of this compound against plant pathogens?

Methodological Answer:

- Design 1: Use in vitro agar dilution assays with Fusarium spp. or Aspergillus spp. Test concentrations (0.1–2.0 mg/mL) and compare inhibition zones to controls (e.g., ketoconazole) .

- Design 2: Apply PICOT framework :

- Data Analysis: Use ANOVA with post-hoc Tukey tests to compare treatment effects .

Q. Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Approach 1: Conduct systematic reviews to identify variability sources (e.g., plant chemotypes, extraction methods). For example, M. pulegium from Biskra, Algeria, contains 36% pulegone, while other regions may yield lower concentrations .

- Approach 2: Perform dose-response meta-analysis to reconcile discrepancies in toxicity thresholds. Adjust for confounding variables (e.g., solvent type in bioassays) .

- Validation: Replicate key studies under standardized conditions (e.g., OECD guidelines) to verify reproducibility .

Q. Advanced: What statistical and computational tools are suitable for modeling the pharmacokinetics of this compound?

Methodological Answer:

- Tool 1: Use Physiologically Based Pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate absorption/distribution in mammalian systems, incorporating logP (2.1) and plasma protein binding data .

- Tool 2: Apply QSAR models to predict metabolite formation (e.g., menthofuran) and potential hepatotoxicity .

- Data Integration: Cross-validate models with in vivo rodent studies , measuring plasma concentrations via LC-MS/MS at 0, 1, 3, and 6 hours post-administration .

Propriétés

IUPAC Name |

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWDASTMWDZIW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025975 | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9323 at 20 °C, 0.927-0.939 | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated., (R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

89-82-7 | |

| Record name | (+)-Pulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulegone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-4(8)-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PULEGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.